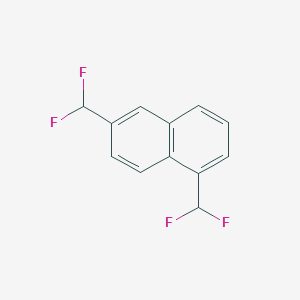

1,6-Bis(difluoromethyl)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Bis(difluorometil)naftaleno es un compuesto orgánico con la fórmula molecular C12H8F4. Es un derivado del naftaleno, donde dos átomos de hidrógeno en las posiciones 1 y 6 son reemplazados por grupos difluorometil.

Métodos De Preparación

La síntesis de 1,6-Bis(difluorometil)naftaleno generalmente implica reacciones de difluorometilación. Un método común es el uso de precursores de difluorocarbeno, que pueden generarse in situ a partir de reactivos como el cloruro de difluorometil (ClCF2H) en presencia de una base fuerte. Las condiciones de reacción a menudo requieren la presencia de un catalizador, como un complejo de metal de transición, para facilitar la formación de los grupos difluorometil .

Análisis De Reacciones Químicas

1,6-Bis(difluorometil)naftaleno puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar naftoquinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos difluorometil en grupos metil u otros derivados.

Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir otros grupos funcionales en el anillo de naftaleno.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y electrófilos como halógenos o grupos nitro .

Aplicaciones Científicas De Investigación

1,6-Bis(difluorometil)naftaleno tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos orgánicos fluorados más complejos.

Biología: Las propiedades únicas del compuesto lo convierten en un candidato para estudiar los efectos del flúor en los sistemas biológicos.

Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas o fotónicas específicas.

Mecanismo De Acción

El mecanismo por el cual 1,6-Bis(difluorometil)naftaleno ejerce sus efectos es principalmente a través de la influencia electrónica y estérica de los grupos difluorometil. Estos grupos pueden alterar la reactividad del compuesto y la interacción con otras moléculas, convirtiéndolo en una herramienta valiosa en varios estudios químicos y biológicos .

Comparación Con Compuestos Similares

1,6-Bis(difluorometil)naftaleno se puede comparar con otros derivados de naftaleno difluorometilados, como 1,4-Bis(difluorometil)naftaleno y 2,6-Bis(difluorometil)naftaleno. Estos compuestos comparten características estructurales similares, pero difieren en la posición de los grupos difluorometil, lo que puede conducir a variaciones en sus propiedades químicas y reactividad .

Propiedades

Fórmula molecular |

C12H8F4 |

|---|---|

Peso molecular |

228.18 g/mol |

Nombre IUPAC |

1,6-bis(difluoromethyl)naphthalene |

InChI |

InChI=1S/C12H8F4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6,11-12H |

Clave InChI |

WWZOXDIAJNWQOJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)C(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)